Carbonate-13C (barium)

Description

Fundamental Principles of Isotopic Labeling and Tracing

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes. wikipedia.orgstudysmarter.co.uk Isotopes are variants of a particular chemical element that have the same number of protons but a different number of neutrons in their nucleus. nih.gov This difference in neutron number results in a difference in mass, which can be detected by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. spectroinlets.commetwarebio.com

The core principle of isotopic tracing lies in the chemical equivalence of isotopes. metwarebio.com Since they have the same electronic structure, labeled and unlabeled molecules exhibit nearly identical chemical reactivity. metwarebio.com This allows the labeled compound, or "tracer," to participate in chemical or biological processes in the same way as its natural counterpart. creative-proteomics.com Scientists can then follow the "label" to determine the fate of the molecule, providing invaluable insights into reaction pathways and metabolic fluxes. wikipedia.orgmetwarebio.com

Stable isotopes, such as carbon-13, nitrogen-15, and deuterium (B1214612) (²H), are non-radioactive and therefore offer a safe alternative to radioactive isotopes like carbon-14. wikipedia.orghumankinetics.com This safety profile allows for their use in a wider range of studies, including those involving human subjects. iaea.org

Significance of Carbon-13 in Advanced Scientific Investigations

Carbon is the backbone of organic chemistry and life itself. The ability to trace carbon atoms through complex systems is therefore of paramount importance. Carbon has two stable isotopes: the highly abundant carbon-12 (¹²C) and the much rarer carbon-13 (¹³C), which accounts for about 1.1% of all natural carbon. wikipedia.orgucar.edu

The significance of ¹³C in scientific research stems from several key properties:

Non-Radioactivity: As a stable isotope, ¹³C is safe to handle and use in a wide variety of experimental settings without the need for specialized radiological precautions. wikipedia.org

Distinct Mass: The mass difference between ¹²C and ¹³C is readily detectable by mass spectrometry, allowing for the precise quantification of labeled molecules. wikipedia.org

NMR Activity: Carbon-13 has a nuclear spin of ½, making it detectable by NMR spectroscopy. ucar.edu ¹³C NMR is a powerful technique for determining the structure of organic molecules and studying the flow of carbon through metabolic pathways. ucar.eduirisotope.com

These characteristics make ¹³C an invaluable tool in diverse fields. In chemistry, it is used to elucidate reaction mechanisms. wikipedia.org In biology and medicine, ¹³C-labeled compounds are employed to study metabolism, diagnose diseases, and develop new drugs. isotope-amt.com Environmental scientists use the natural variations in ¹³C abundance to understand carbon cycling and climate change. usgs.gov

Overview of Carbonate-13C (Barium) as a Key Isotopic Reagent

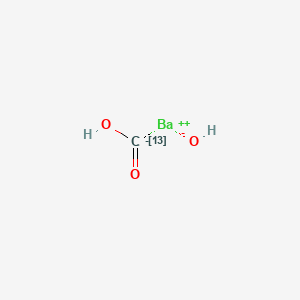

Carbonate-13C (barium) (Ba¹³CO₃) is an inorganic compound where the carbon atom is the stable isotope ¹³C. isotope.com It serves as a crucial starting material for the synthesis of a wide array of other ¹³C-labeled compounds. ijcce.ac.ir Its utility as a key isotopic reagent is due to its chemical properties and its role as a precursor.

Physical and Chemical Properties: Barium carbonate-13C is a white, crystalline powder that is poorly soluble in water but reacts with acids to produce soluble barium salts and ¹³C-labeled carbon dioxide (¹³CO₂). americanelements.comwikipedia.org This reactivity is fundamental to its application, as the generated ¹³CO₂ can be readily incorporated into various organic molecules.

Synthesis and Applications: The synthesis of Carbonate-13C (barium) can be achieved through methods such as the carbonation of barium hydroxide (B78521) with ¹³CO₂ or a metathesis reaction between a soluble barium salt and a ¹³C-labeled carbonate. A common laboratory and industrial synthesis involves the reaction of barium hydroxide with ¹³CO₂ gas. google.com

As a primary source of the ¹³C label, Carbonate-13C (barium) is used in several research areas:

Tracer Studies: It is a fundamental building block for synthesizing more complex ¹³C-labeled molecules used to trace chemical reactions and biological pathways.

Metabolic Research: The ¹³CO₂ generated from Carbonate-13C (barium) can be used in studies of carbon assimilation and metabolism in various organisms.

Chemical Synthesis: It serves as a starting material in synthetic chemistry for the introduction of a ¹³C atom into a target molecule. isotope.com

In essence, Carbonate-13C (barium) acts as a gateway to the vast world of ¹³C-labeled compounds, enabling scientists to unlock the intricate details of chemical and biological systems.

Data Tables

Table 1: Properties of Carbonate-13C (Barium)

| Property | Value |

| Molecular Formula | Ba¹³CO₃ americanelements.com |

| Molecular Weight | ~198.33 g/mol americanelements.com |

| Appearance | White crystalline powder americanelements.com |

| Melting Point | 811 °C americanelements.com |

| Density | 4.29 g/cm³ americanelements.com |

| Solubility in Water | Very low (0.0001 g/L at 19°C) |

| Isotopic Purity | Typically ≥98 atom % ¹³C isotope.com |

| CAS Number | 51956-33-3 sigmaaldrich.com |

Table 2: Comparison of Carbon Isotopes

| Isotope | Natural Abundance (%) | Neutrons | Stability | Key Application |

| Carbon-12 (¹²C) | ~98.9% usgs.gov | 6 | Stable | Reference isotope |

| Carbon-13 (¹³C) | ~1.1% wikipedia.org | 7 | Stable | Isotopic tracer (NMR, MS) wikipedia.orgirisotope.com |

| Carbon-14 (¹⁴C) | Trace amounts | 8 | Radioactive | Radiocarbon dating, tracer (requires special handling) |

Structure

2D Structure

Properties

Molecular Formula |

CH2BaO3 |

|---|---|

Molecular Weight |

200.34 g/mol |

IUPAC Name |

barium(2+);hydroxy(113C)methanone;hydroxide |

InChI |

InChI=1S/CHO2.Ba.H2O/c2-1-3;;/h(H,2,3);;1H2/q-1;+2;/p-1/i1+1;; |

InChI Key |

SJOBLUIIURDAIY-GOCMCNPZSA-M |

Isomeric SMILES |

[13C-](=O)O.[OH-].[Ba+2] |

Canonical SMILES |

[C-](=O)O.[OH-].[Ba+2] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Carbonate 13c Barium

Controlled Crystallization and Particle Size Engineering

The morphology, crystal phase, and particle size of Barium Carbonate-13C are critical for its various applications. Controlled crystallization techniques are employed to engineer these properties. The witherite (orthorhombic) crystal structure is the most common form of barium carbonate. sapub.orgutoronto.ca

Factors influencing crystallization include:

Supersaturation: The rate of addition of reactants and their concentrations directly affect the supersaturation of the solution, which in turn governs the nucleation and growth of crystals. researchgate.net

pH: The pH of the reaction medium can influence the crystal morphology. researchgate.net

Temperature: Reaction temperature plays a role in both the reaction kinetics and the final crystal structure. atamanchemicals.com

Additives: The presence of organic additives, such as polymers or surfactants, can act as templates or inhibitors to guide crystal growth and control morphology. sapub.orgutoronto.ca For example, using gum acacia as a templating species can lead to the formation of microclusters and nanocrystallites. sapub.org

By carefully controlling these parameters, it is possible to produce Barium Carbonate-13C with specific particle sizes, ranging from micrometers down to the nanoscale. sapub.orgresearchgate.net

Nanomaterial Synthesis of Carbonate-13C (Barium)

The synthesis of nano-sized Barium Carbonate-13C has garnered significant interest due to the unique properties of nanomaterials. sapub.org Several methods have been developed for this purpose:

Gel-Combustion Method: This sol-gel technique involves creating a precursor sol from barium nitrate (B79036) and a complexing agent like citric acid. ijcea.orgijcea.org The resulting gel is then combusted to produce nanoparticles. The final particle size, which can be as small as 1-10 nm, is influenced by the calcination temperature. ijcea.orgijcea.org

Microemulsion Method: This technique utilizes a microemulsion system to create nano-sized reactors for the precipitation of barium carbonate. tudublin.ie

Homogeneous Precipitation: This method involves the slow and uniform generation of the precipitating agent (carbonate ions) throughout the solution, leading to the formation of well-defined, ultra-fine particles. researchgate.net

Single-Micelle Templating: Polymeric micelles can be used as templates to synthesize hollow barium carbonate nanoparticles. nih.gov The polymer forms a micelle, and barium ions chelate to it. Subsequent addition of carbonate ions leads to precipitation on the micelle surface, forming a hollow structure after calcination to remove the polymer template. nih.gov

These methods offer precise control over the size and morphology of the resulting Barium Carbonate-13C nanoparticles, which is crucial for applications in areas like catalysis and advanced materials. tudublin.ie

Solid State Reaction Pathways for Carbonate 13c Barium Derivatives

Barium Carbonate-13C can serve as a precursor in solid-state reactions to synthesize various derivatives, particularly complex oxides. These reactions typically involve heating a mixture of the reactant powders to high temperatures to facilitate diffusion and reaction.

A prominent example is the synthesis of barium titanate (BaTiO₃), a ferroelectric material used in capacitors. nih.govresearchgate.net The solid-state reaction involves heating a mixture of Barium Carbonate-13C and titanium dioxide (TiO₂) at temperatures ranging from 1000 to 1200 °C. researchgate.net

Ba¹³CO₃ + TiO₂ → BaTiO₃ + ¹³CO₂

The kinetics of these reactions are influenced by factors such as particle size, the intimacy of mixing of the reactants, and the reaction temperature and atmosphere. researchgate.netcore.ac.uk The formation of intermediate phases, such as barium oxycarbonate, can also play a significant role in the reaction pathway. nih.gov Solid-state reactions are also used to produce other important materials like barium cerate (BaCeO₃) and its derivatives, which are used in solid oxide fuel cells. epjap.org

Geochemical and Environmental Research Applications of Carbonate 13c Barium Tracers

Carbon Cycling and Flux Studies in Natural Systems

Carbonate-13C (barium) is instrumental in quantifying the dynamics of carbon cycling and fluxes. By introducing a known quantity of ¹³C into an environment, researchers can follow its incorporation into different carbon pools, providing data on transfer rates and residence times. The low water solubility of barium carbonate makes it a stable source material, which can be converted into more reactive forms, such as ¹³CO₂, for specific experimental needs.

Soil Organic Matter Decomposition and Carbon Sequestration Dynamics

Understanding the fate of carbon in soils is critical for assessing soil fertility and modeling global carbon budgets. Isotope tracer studies are essential for differentiating newly added carbon from existing soil organic matter (SOM). In these experiments, plants are often grown in an atmosphere containing ¹³CO₂, which can be generated from the acidification of Barium Carbonate-13C. As the plants photosynthesize, they incorporate the ¹³C into their biomass. Upon decomposition, this labeled carbon can be traced as it moves into various SOM fractions.

Research using ¹³C pulse-labeling on different crop sequences has quantified the contribution of root-derived carbon to SOM. researchgate.net By measuring the excess ¹³C in different soil fractions, scientists can determine the distribution and stabilization of new carbon inputs. For instance, studies have shown that after a single growing cycle, root-derived carbon is distributed among various SOM fractions, and its subsequent persistence varies significantly among these pools. researchgate.net

Table 1: Illustrative Distribution of New Root-Derived ¹³C in Soil Organic Matter (SOM) Fractions After One Growing Season

| Crop | Soil Type | Very Light Fraction (VLF) (% of new C) | Light Fraction (LF) (% of new C) | Heavy Fraction (HF) (% of new C) |

| Lentil | Brown Chernozem | 15 | 35 | 50 |

| Wheat | Brown Chernozem | 12 | 30 | 58 |

| Canola | Dark Brown Chernozem | 18 | 40 | 42 |

| Pea | Dark Brown Chernozem | 14 | 38 | 48 |

Note: This table is generated based on findings that different crop types and soil conditions influence the initial distribution of new carbon into soil fractions. researchgate.net

These studies reveal that a significant portion of the new carbon is often found in the heavy fraction, which is associated with mineral particles and has a longer turnover time, indicating a pathway for long-term carbon sequestration. researchgate.net Following the fate of this labeled carbon over subsequent years provides crucial data on decomposition rates and the mean residence time of carbon in different pools. d-nb.info

Tracing Dissolved Inorganic Carbon (DIC) in Aquatic Environments (Groundwater, Seawater)

The stable carbon isotope ratio (δ¹³C) of dissolved inorganic carbon (DIC) in water is a valuable tool for understanding biogeochemical carbon cycling. kjssf.org Sources of DIC, such as the dissolution of carbonate minerals, degradation of organic matter, and exchange with atmospheric CO₂, each have distinct isotopic signatures. diva-portal.org In field studies, DIC is often precipitated from water samples as strontium carbonate (SrCO₃) or barium carbonate (BaCO₃) for subsequent isotopic analysis in a mass spectrometer. tandfonline.comtandfonline.com This makes barium carbonate a key compound in the analytical process for determining the natural δ¹³C of DIC.

Beyond measuring natural abundances, introducing ¹³C-labeled compounds allows for dynamic tracing of DIC sources and sinks. A solution of ¹³C-labeled bicarbonate, which can be prepared from Barium Carbonate-13C, can be introduced into an aquatic system to track its movement and incorporation into various processes. This approach is vital for quantifying rates of carbonate dissolution, primary productivity by aquatic organisms, and water mass mixing. nio.res.in For example, studies in estuaries have used DIC and δ¹³C measurements to show that processes like carbonate dissolution and organic carbon degradation significantly alter the carbon budget, with a large portion of the DIC flux being generated within the estuary itself. nio.res.in

In groundwater studies, the δ¹³C of DIC helps to trace biogeochemical processes affecting water quality. diva-portal.org The isotopic signature of DIC in groundwater is influenced by the dissolution of carbonate bedrock and the degradation of organic carbon. diva-portal.org By analyzing the δ¹³C values, which can range from -12.6‰ to -4.4‰ in aquifers affected by mine tailings, researchers can identify the dominant processes controlling water chemistry. diva-portal.org

Atmospheric CO₂ Exchange and Source Apportionment Studies

Isotopic analysis is fundamental to understanding the sources, sinks, and transport of atmospheric carbon dioxide (CO₂) and other greenhouse gases like methane (B114726) (CH₄). High-precision measurements of the isotopic composition of these gases allow scientists to differentiate between various emission sources (e.g., fossil fuel combustion, biogenic sources). copernicus.org

The accuracy of these atmospheric measurements depends on rigorous calibration using internationally recognized reference materials. Barium Carbonate-13C plays a role in the preparation of these critical standards. americanelements.com For example, the International Atomic Energy Agency (IAEA) has distributed a ¹³C-depleted barium carbonate reference material (IAEA-CO-9) for the calibration of working gases used in atmospheric methane measurements. iaea.org A study on atmospheric methane in the Athabasca oil sands region utilized a working reference gas derived from a ¹³C-depleted barium carbonate standard to perform source apportionment. copernicus.org

Furthermore, controlled-environment studies, such as those using mesocosms, can investigate the exchange of CO₂ between the atmosphere, plants, and soil. In these facilities, ¹³CO₂ (generated from a source like Barium Carbonate-13C) can be introduced at a controlled concentration and isotopic composition to trace its uptake by plants and subsequent transfer into the soil. d-nb.info

Paleoclimatological and Paleoenvironmental Reconstructions Utilizing Carbon-13 Signatures

The isotopic composition of carbon preserved in the geological record provides a window into Earth's past climates and environments. The ratio of ¹³C to ¹²C (expressed as δ¹³C) in sedimentary carbonates is a key proxy for understanding the ancient global carbon cycle. researchgate.netresearchgate.net

Carbon Isotope Stratigraphy in Sedimentary and Rock Records

Carbon isotope stratigraphy is a powerful correlation tool in geology. Variations in the δ¹³C of marine carbonates through geologic time reflect global shifts in the partitioning of carbon between the organic and inorganic reservoirs. researchgate.net Periods of increased burial of ¹³C-depleted organic matter cause the δ¹³C of oceanic DIC, and thus the resulting carbonate sediments, to become more positive. These shifts, when identified in sedimentary sequences worldwide, can be used to correlate and date rock layers with high precision. cambridge.orglyellcollection.org

The reliability of these stratigraphic records depends on accurate and precise δ¹³C measurements, which are calibrated against international standards like Vienna Pee Dee Belemnite (VPDB). frontiersin.org Laboratory reference materials, which can be prepared from or calibrated against pure compounds like Barium Carbonate-13C, are essential for ensuring data quality and inter-laboratory comparability. iaea.org

Studies of carbonate platforms have demonstrated that δ¹³C chemostratigraphy can successfully correlate shallow-water successions with deep-water records, solving long-standing geological puzzles. lyellcollection.org For example, δ¹³C analysis of Ordovician carbonates in the Tarim Basin, with values ranging from -4.2‰ to +0.6‰, has been used for global stratigraphic correlation. cambridge.org

Table 2: Representative δ¹³C Values from Carbonate Stratigraphic Sections

| Geological Period | Formation/Location | δ¹³C Range (‰ vs. VPDB) | Significance |

| Ediacaran | Tamengo Formation, Brazil | -3.11‰ to +4.92‰ | Correlating late Precambrian carbonate platforms. frontiersin.org |

| Ordovician | Tarim Basin, NW China | -4.2‰ to +0.6‰ | Global correlation of Ordovician strata. cambridge.org |

| Cretaceous | Southern Apennines, Italy | ~+2.0‰ to ~+5.0‰ | Identifying the OAE-2 isotopic event. lyellcollection.org |

Note: This table provides examples of δ¹³C ranges measured in different geological sections for stratigraphic purposes. cambridge.orglyellcollection.orgfrontiersin.org

Investigation of Carbon Isotope Excursions in Geologic Time

The geological record is punctuated by rapid and significant shifts in δ¹³C values known as carbon isotope excursions (CIEs). These events signify major, often catastrophic, perturbations of the global carbon cycle, frequently associated with mass extinctions, oceanic anoxic events (OAEs), and rapid climate change. researchgate.netfrontiersin.org

Investigating CIEs involves the high-resolution sampling and isotopic analysis of carbonate rocks. The parallel trends often observed between the δ¹³C of carbonate (δ¹³Ccarb) and the δ¹³C of organic matter (δ¹³Corg) confirm that these excursions represent a primary signal of a global carbon cycle disturbance. frontiersin.org For instance, the large positive CIEs of the Cretaceous period are linked to the widespread burial of organic-rich black shales during OAEs. frontiersin.org A major positive excursion of about 4-5‰ in the Cenomanian-Turonian is correlated to OAE-2. lyellcollection.org Conversely, large negative CIEs can indicate the massive release of ¹³C-depleted carbon from sources like methane hydrates. researchgate.net

The precise characterization of these excursions relies on highly accurate mass spectrometry, underpinned by well-characterized isotopic standards. Materials like Barium Carbonate-13C are fundamental to the metrological framework that allows scientists to confidently identify, correlate, and model these profound events in Earth's history. iaea.orgiaea.org

Isotopic Proxy Development for Past Environmental Conditions

The isotopic composition of elements preserved in geological archives, such as sedimentary rocks and biogenic carbonates, provides a powerful tool for reconstructing past environmental and climatic conditions. usda.gov The use of Carbonate-13C, often in conjunction with other isotopic systems like those of strontium and barium, allows researchers to unravel historical changes in carbon cycling, paleosalinity, and primary productivity. acs.orgacs.org

The principle behind this application lies in the fact that the isotopic ratios of elements like carbon can be influenced by various environmental factors during their incorporation into minerals. acs.org For instance, the ratio of strontium to barium (Sr/Ba) in sediments can indicate paleosalinity levels, while the isotopic composition of carbon (δ¹³C) in carbonate cements can reveal information about the source of the carbon and the diagenetic processes that have occurred. frontiersin.orgcup.edu.cn

In a study of Eocene sediments, researchers used the δ¹³C values of carbonate cements, which ranged from -10.9‰ to -7.2‰, along with other elemental data, to infer that the depositional environment was fresh to brackish water. frontiersin.org The negative δ¹³C values, coupled with δ¹⁸O values less than -10%, suggested that the oxidation of organic matter played a significant role in the formation of these carbonate cements. frontiersin.org

Furthermore, the analysis of barium isotopes (δ¹³⁸Ba) in biogenic carbonates, such as bivalve shells, is emerging as a proxy for past environmental conditions. usda.govacs.org While factors like species and growth rate can influence barium isotope fractionation, these studies provide a foundation for interpreting historical water chemistry records preserved in shells. usda.govacs.org It is important to account for potential diagenetic alterations and the influence of non-carbonate phases, which can be addressed through techniques like sequential leaching to isolate the pristine carbonate signal. acs.org

Table 1: Isotopic Data for Paleoenvironmental Reconstruction

| Parameter | Value Range | Average Value | Inferred Environmental Condition | Reference |

|---|---|---|---|---|

| δ¹³C (Carbonate Cement) | -10.9‰ to -7.2‰ | -8.58‰ | Fresh to brackish water; oxidation of organic matter | frontiersin.org |

| δ¹⁸O (Carbonate Cement) | -18.4‰ to -14.5‰ | -17.1‰ | Fresh to brackish water | frontiersin.org |

| Z (Paleosalinity Index) | 96.51‰ to 104.51‰ | 101.24‰ | Continental fresh water | frontiersin.org |

Biogeochemical Process Elucidation in Environmental Contexts

Carbonate-13C tracers are instrumental in unraveling the complexities of biogeochemical processes in various ecosystems, excluding human metabolic studies. These tracers allow for the direct tracking of carbon as it is assimilated and transferred through different trophic levels.

Carbon Assimilation Pathways in Microbial and Plant Systems (in vitro, ecological)

The use of ¹³C-labeled substrates, such as ¹³CO₂, enables detailed investigation into the pathways of carbon fixation and metabolism in both microbial and plant systems. slu.senih.gov In plant studies, ¹³CO₂ labeling experiments have been crucial in understanding photosynthetic carbon assimilation and how environmental factors, like light intensity and CO₂ concentration, affect metabolic fluxes. osti.gov For example, such studies have revealed how plants partition fixed carbon between different metabolic pathways, such as starch synthesis and sucrose (B13894) export, in response to changing light conditions. osti.gov

In microbial ecology, ¹³C tracers help to identify which organisms are actively assimilating specific carbon sources in complex environments like soil. researchgate.net By analyzing the incorporation of ¹³C into microbial biomass and specific biomarkers like phospholipid fatty acids (PLFAs), researchers can link metabolic function to microbial identity. researchgate.net This approach has been used to trace the flow of plant-derived carbon into the soil microbial food web and to quantify the contributions of different plant types (e.g., C3 vs. C4 plants) to soil organic matter pools. researchgate.net

A study using natural ¹³C abundance differences between C3 and C4 plants demonstrated that in a soil with a history of C4 plant cultivation that was then planted with a C3 plant, the contribution of new C3 plant-derived carbon to microbial biomass and water-soluble carbon reached 64% and 89%, respectively, by the end of the growing season. researchgate.net

Isotopic Fractionation During Biological Transformations

Isotopic fractionation, the partitioning of isotopes between two substances or phases, is a fundamental process in biogeochemical cycles. Biological processes, particularly enzymatic reactions, often exhibit kinetic isotope effects, leading to a depletion of the heavier isotope (¹³C) in the products. nih.gov For instance, the primary carbon-fixing enzyme in plants, RuBisCO, preferentially fixes ¹²CO₂, resulting in organic matter that is isotopically lighter than the atmospheric CO₂ source. nih.gov

Understanding the magnitude of isotopic fractionation associated with different biological transformations is critical for interpreting natural stable isotope patterns. Laboratory experiments and field studies using ¹³C-labeled compounds help to quantify these fractionation factors. For example, studies on carbonate dissolution and precipitation have shown that while the precipitation of barium carbonate itself may not cause significant carbon isotope fractionation, other factors like contamination from atmospheric CO₂ can influence the measured isotopic composition. researchgate.net In biological systems, the isotopic signature of metabolic products can provide insights into the specific pathways utilized. nih.gov

Tracing Carbon Flow in Ecosystem Food Webs

Stable isotope analysis, particularly with the use of ¹³C tracers, is a powerful tool for delineating food web structures and tracing the flow of carbon through ecosystems. nih.govvliz.be By analyzing the isotopic composition of consumers and their potential food sources, scientists can determine dietary contributions and trophic relationships. nih.govkaust.edu.sa

Compound-specific isotope analysis (CSIA) of essential amino acids has emerged as a particularly robust method. nih.govkaust.edu.sa Different primary producers often have distinct ¹³C signatures in their amino acids, which are then transferred to consumers with little to no isotopic alteration. nih.gov This allows for a more precise quantification of the contribution of various primary producers to the diets of consumers.

For example, a study in a coral reef ecosystem used CSIA of amino acids to trace carbon flow from primary producers (like phytoplankton and benthic macroalgae) to various fish species. nih.govkaust.edu.sa The results showed that while multiple carbon sources contributed to the reef fish biomass, often a single source dominated the diet of a particular species. nih.gov The study also highlighted the importance of microbially reworked detritus as a secondary carbon source for many species. nih.gov

Table 2: Carbon Source Contributions to Coral Reef Fish

| Fish Species | Feeding Guild | Dominant Carbon Source (Shelf Reefs) | Contribution (%) | Dominant Carbon Source (Oceanic Reefs) | Contribution (%) | Reference |

|---|---|---|---|---|---|---|

| Lutjanus ehrenbergii | Predator | Benthic Macroalgae | 71 ± 13 | Phytoplankton | 72 ± 11 | nih.govkaust.edu.sa |

Materials Science and Engineering Applications of Carbonate 13c Barium

Precursor Role in the Synthesis of Advanced Barium-Containing Materials

The primary application of Carbonate-13C (barium) in materials synthesis lies in its role as a precursor for creating barium-containing compounds with a built-in isotopic label. This is particularly valuable in the fabrication of complex oxides, such as perovskite ceramics, where understanding the synthesis mechanism is critical for controlling the final properties of the material.

Barium titanate (BaTiO₃) is a well-known ferroelectric ceramic with a wide range of applications in electronic devices, including capacitors and piezoelectric transducers. The conventional synthesis of barium titanate involves a solid-state reaction between barium carbonate (BaCO₃) and titanium dioxide (TiO₂) at elevated temperatures. rroij.com In this process, Carbonate-13C (barium) can be used as a direct substitute for natural abundance barium carbonate to produce ¹³C-labeled barium titanate.

Ba¹³CO₃ + TiO₂ → BaTiO₃ + ¹³CO₂

The use of the ¹³C isotope in the starting material allows for the production of barium titanate with an isotopic signature. This can be invaluable for studying the material's behavior in subsequent applications or for tracking its environmental fate.

Two common methods for the synthesis of barium titanate using a barium carbonate precursor are:

Solid-State Reaction Method: This involves mixing stoichiometric amounts of BaCO₃ and TiO₂ powders, followed by calcination at high temperatures (typically above 1000°C). The process relies on the diffusion of ions at the interface of the solid reactants.

Sol-Gel Process: This wet-chemical technique involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel (a solid network in a liquid). Barium precursors, which can be derived from barium carbonate, are mixed with a titanium precursor in a solvent. The resulting gel is then dried and calcined to form barium titanate. This method offers better control over particle size and homogeneity at lower synthesis temperatures compared to the solid-state method.

The choice of synthesis method can significantly influence the properties of the resulting barium titanate, such as grain size and dielectric constant.

| Synthesis Method | Precursors | Typical Calcination Temperature (°C) | Key Advantages |

| Solid-State Reaction | BaCO₃, TiO₂ | > 1000 | Simple, cost-effective |

| Sol-Gel Process | Barium acetate (from BaCO₃), Titanium isopropoxide | 600 - 900 | High purity, homogeneity, lower temperature |

This table provides a summary of common synthesis methods for barium titanate where Carbonate-13C (barium) can be used as a precursor.

The use of Carbonate-13C (barium) is particularly advantageous for elucidating the mechanisms of solid-state reactions. In the synthesis of barium titanate, the reaction proceeds through the decomposition of barium carbonate and the subsequent reaction with titanium dioxide. rsc.org By using Ba¹³CO₃, researchers can track the fate of the carbon atom throughout the reaction process.

The decomposition of barium carbonate is a key initial step in the solid-state synthesis of barium titanate. rsc.org The reaction mechanism involves the diffusion of Ba²⁺ ions through the newly formed barium titanate product layer to react with TiO₂. rsc.org By analyzing the isotopic composition of the evolved carbon dioxide (¹³CO₂) as a function of temperature and time, detailed kinetic information about the decomposition and subsequent reaction can be obtained. This allows for a deeper understanding of the reaction pathways and the factors that control the rate of formation of the desired product.

Techniques such as mass spectrometry can be employed to monitor the isotopic signature of the gas phase, providing real-time data on the reaction progress. This information is crucial for optimizing reaction conditions to achieve phase-pure materials with desired microstructures and properties.

Development and Characterization of Barium Carbonate Nanostructures

The synthesis of barium carbonate at the nanoscale has opened up new avenues for its application, owing to the unique properties that emerge at this size regime. These nanostructures exhibit high surface area-to-volume ratios, which can enhance their reactivity and functionality in various applications.

The morphology of barium carbonate nanostructures can be precisely controlled through various synthesis techniques, leading to a range of shapes such as nanowires, nanorods, and flower-like structures. mdpi.comsapub.org The choice of synthesis method and the use of structure-directing agents play a critical role in determining the final morphology.

Common methods for synthesizing barium carbonate nanostructures include:

Thermal Evaporation: This physical vapor deposition technique involves heating a barium source material in a controlled atmosphere to produce nanostructures. mdpi.com For instance, Datura-like structures linked with nanowires have been fabricated using this method. mdpi.com

Composite-Hydroxide-Mediated (CHM) Route: This is a low-temperature synthesis method that can produce interesting morphologies like rods, needles, and flower-type features. researchgate.net

Precipitation Methods: By controlling the reaction conditions, such as temperature, pH, and the presence of additives like natural polysaccharides (e.g., gum acacia), various morphologies including dumbbell and double-dumbbell shapes can be achieved. sapub.org

The ability to tailor the morphology is crucial as it directly impacts the material's properties and performance in specific applications. For example, one-dimensional nanostructures like nanowires can offer advantages in sensing applications due to their high aspect ratio and large surface area. mdpi.com

| Synthesis Method | Resulting Morphologies | Key Control Parameters |

| Thermal Evaporation | Datura-like structures, nanowires | Temperature, pressure, atmosphere |

| Composite-Hydroxide-Mediated | Rods, needles, flower-like | Reaction time, temperature |

| Precipitation with Additives | Dumbbells, double-dumbbells | Concentration of additives, pH |

This table illustrates the control over barium carbonate nanostructure morphology through different synthesis routes.

Barium carbonate-based nanomaterials have shown promise in catalysis and gas sensing. mdpi.com Their high surface area and specific surface chemistry make them effective in these roles.

In catalysis , barium carbonate nanomaterials can exhibit better catalytic activity compared to other heavy carbonate materials. mdpi.com They have been explored for use as cathode materials in solid oxide fuel cells (SOFCs), where they can support surface reaction processes. mdpi.comsemanticscholar.org

In gas sensing , one-dimensional barium carbonate nanostructures, such as nanowires, have demonstrated high activity towards the detection of gases like nitrogen dioxide (NO₂). mdpi.com The sensing mechanism is based on the change in electrical conductance of the material upon exposure to the target gas. The performance of these sensors, including their response and recovery times, is highly dependent on the morphology of the nanostructures. mdpi.com Research has shown that sensors fabricated from these nanostructures can exhibit fast response and recovery times, making them suitable for real-time gas monitoring. mdpi.com

Research in CO₂ Capture and Conversion Technologies

The capture and conversion of carbon dioxide (CO₂) is a critical area of research aimed at mitigating climate change. Barium compounds, including barium carbonate, are being investigated for their potential role in CO₂ capture and mineralization technologies. researchgate.netresearchgate.net

The reaction of barium hydroxide (B78521) or other barium-containing precursors with CO₂ leads to the formation of stable barium carbonate, effectively sequestering the CO₂ in a solid form. researchgate.netacs.org This process is known as carbon mineralization. The efficiency of CO₂ capture can be influenced by various factors, including the reaction conditions and the nature of the absorbent. researchgate.net

The use of Carbonate-13C (barium) in this context is primarily as a research tool. By employing ¹³C-labeled CO₂ in capture experiments with unlabeled barium precursors, or vice versa, researchers can trace the pathway of carbon from the gas phase into the solid carbonate product. This isotopic labeling allows for a detailed investigation of the kinetics and mechanisms of the capture and conversion processes. For example, it can help in understanding the efficiency of different capture media and in optimizing the conditions for mineralization.

Investigating Reaction Mechanisms via Carbon-13 Labeling

The use of Barium carbonate-13C is a powerful technique for investigating reaction mechanisms in materials synthesis and transformation. By substituting the common ¹²C isotope with ¹³C, scientists can track the incorporation, transformation, and expulsion of carbon-containing species throughout a reaction sequence using analytical methods such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

A primary application of Ba¹³CO₃ in these studies is as a precursor for generating labeled carbon dioxide (¹³CO₂) gas. almacgroup.com The labeled carbonate is reacted with a strong acid, releasing ¹³CO₂ which can then be introduced into a controlled reaction environment. This allows for precise tracking of the carbon atom's fate.

One notable example is in the solid-state synthesis of advanced ceramic materials, such as barium titanate (BaTiO₃), which is often prepared from barium carbonate and titanium dioxide at elevated temperatures. The thermal decomposition of the carbonate precursor is a critical step in this process. Kinetic studies show that the decomposition of barium carbonate generally begins at approximately 800°C and is complete by 1000°C, following first-order kinetics. By using Ba¹³CO₃, researchers can verify that the evolved gas is indeed from the carbonate reactant and investigate potential side reactions or the formation of intermediate carbonate-containing phases. The isotopic label is not expected to significantly alter the decomposition kinetics compared to the unlabeled compound.

The table below summarizes the key features of Barium carbonate-13C that make it suitable for studying reaction mechanisms.

| Feature | Description | Relevance in Reaction Mechanism Studies |

|---|---|---|

| Isotopic Label | Contains the stable, non-radioactive isotope Carbon-13 (¹³C). | Enables the tracking of carbon atoms through complex reaction pathways to elucidate their mechanisms. |

| Precursor for ¹³CO₂ | Releases ¹³CO₂ gas upon reaction with strong acids. almacgroup.com | Facilitates the introduction of a labeled carbon source into a wide variety of gas-phase and solution-phase reaction systems. |

| Thermal Decomposition | Decomposes at high temperatures (approx. 800-1000°C) to yield barium oxide and carbon dioxide. | Crucial for studying solid-state reactions, such as the synthesis of mixed-metal oxides, by allowing researchers to follow the role of the carbonate precursor. |

| Analytical Detection | The ¹³C nucleus has a distinct mass and is NMR-active. | The pathway and final location of the labeled carbon can be precisely identified and quantified using techniques like Mass Spectrometry and NMR Spectroscopy. |

Role of Barium Carbonate in Carbon Mineralization Processes

Carbon mineralization is a promising technology for carbon dioxide (CO₂) sequestration, which involves reacting CO₂ with minerals rich in divalent cations to form stable, solid carbonate minerals. mdpi.comnih.gov This process mimics natural rock weathering but at an accelerated rate. While minerals containing calcium (Ca²⁺) and magnesium (Mg²⁺) are most commonly studied, other elements like barium (Ba²⁺) also demonstrate the potential to fix CO₂ into a stable mineral form. researchgate.net

The reaction of CO₂ with barium-containing materials leads to the precipitation of barium carbonate (BaCO₃), a geologically stable mineral known as witherite. researchgate.netchemondis.com This process effectively locks CO₂ into a solid, non-volatile state, offering a durable and safe method of carbon storage. Research has shown that barium has a comparable potential to magnesium and calcium for fixing CO₂. researchgate.net Furthermore, studies have explored methods to control the particle size of the precipitated barium carbonate, opening avenues for Carbon Capture and Utilization (CCU) where the captured carbon is converted into a valuable product. researchgate.net

In the context of monitoring and verifying carbon sequestration, isotopically labeled compounds are indispensable. Stable carbon isotopes (¹³C) are considered the most suitable reactive tracers for confirming that carbon has been successfully removed from fluids and locked into carbonate minerals. uvic.cauvic.ca By injecting ¹³C-labeled CO₂ into a geological formation, such as deep-sea basalt, scientists can later sample the rock and analyze the isotopic composition of the newly formed carbonate minerals. uvic.camdpi.com The presence of an enriched ¹³C signature in the mineral matrix provides direct and unambiguous evidence of successful CO₂ mineralization. osti.gov Isotope Ratio Mass Spectrometry (IRMS) is the primary analytical technique used for these precise measurements. researchgate.net

The following table details research findings related to the role of barium carbonate in carbon mineralization.

| Study Focus | Key Findings | Significance for Carbon Mineralization |

|---|---|---|

| CO₂ Fixation via Precipitation | Gaseous CO₂ can be efficiently converted into solid BaCO₃ through reaction with a source of Ba²⁺ ions in an aqueous medium. researchgate.net | Confirms the viability of using barium-based systems for direct CO₂ capture and storage. |

| Use of ¹³C as a Tracer | Stable carbon isotopes provide a definitive way to track the pathway of injected CO₂ and verify its permanent storage in mineral form. uvic.cauvic.ca | Offers a robust method for the critical monitoring, verification, and accounting (MVA) of geological carbon sequestration projects. |

| Mineralization in Basalts | Basaltic rocks, rich in divalent cations, readily react with CO₂-charged water to precipitate stable carbonate minerals within the rock's pore spaces. mdpi.comosti.gov | While primarily focused on Ca²⁺ and Mg²⁺, the principles are fundamental to the mineralization process where ¹³C tracers are used to track the overall reaction. |

| Particle Size Control | The concentration of the metal ions during precipitation is a critical parameter for controlling the resulting BaCO₃ particle size. researchgate.net | Creates opportunities for Carbon Capture and Utilization (CCU), where the captured CO₂ is transformed into a carbonate product with specific properties for industrial use. |

Theoretical and Computational Studies of Carbonate 13c Systems

First-Principles Calculations and Molecular Dynamics Simulations

First-principles calculations, rooted in quantum mechanics, are used to investigate the electronic structure and properties of materials from basic principles without empirical parameters. Density Functional Theory (DFT) is a prominent first-principles method used extensively to study carbonate systems. mdpi.comresearchgate.netnih.gov Molecular dynamics (MD) simulations, on the other hand, compute the physical movements of atoms and molecules, offering a view of the dynamic evolution of the system. researchgate.netrsc.org

First-Principles Calculations: DFT has been employed to calculate the structural and vibrational properties of various carbonate minerals, including those with structures similar to barium carbonate (which crystallizes in the aragonite structure). researchgate.netnih.gov These studies establish relationships between the properties of the metal cation (like Ba²⁺) and the vibrational characteristics of the carbonate. mdpi.comresearchgate.net For instance, linear dependencies have been found between the cation radius and the wavenumbers of specific vibrational modes in both infrared and Raman spectra. nih.gov

The substitution of the common carbon-12 isotope with carbon-13 (¹³C) directly influences the vibrational frequencies of the carbonate ion (CO₃²⁻). This is because the vibrational frequency is dependent on the mass of the atoms involved. Ab initio calculations on calcite (CaCO₃) have shown that isotopic substitution can be used as a tool to characterize the full set of vibrational modes. usfq.edu.ecurosario.edu.coresearchgate.net Computational simulations have demonstrated that the presence of ¹³C affects the band positions and intensities in vibrational spectra. mdpi.com These theoretical predictions are crucial for interpreting experimental spectroscopic data for ¹³C-labeled compounds like barium carbonate-¹³C. DFT calculations using the B3LYP hybrid functional have been shown to predict vibrational frequencies for calcite with a mean absolute difference as small as 8.5 cm⁻¹ compared to experimental data. usfq.edu.ecresearchgate.net

Molecular Dynamics Simulations: MD simulations have been used to investigate the properties of alkaline earth carbonates, including barium carbonate (BaCO₃), at various temperatures and pressures. researchgate.net These simulations can predict thermodynamic properties and phase transitions, such as the transformation of BaCO₃ from its α-phase to β-phase and then to a γ-phase at high temperatures. researchgate.net While specific MD studies focusing exclusively on Carbonate-13C (barium) are not prevalent, the established models for BaCO₃ can be readily adapted to study the effects of isotopic substitution. The change in mass from ¹²C to ¹³C would subtly alter the dynamics of the carbonate ions within the crystal lattice, which could be modeled to understand its impact on properties like thermal expansion and phase stability.

| Computational Method | Application to Carbonate-¹³C (barium) | Key Findings |

| Density Functional Theory (DFT) | Calculation of vibrational spectra (IR, Raman) and electronic structure. | Isotopic substitution with ¹³C leads to predictable shifts in vibrational frequencies. Cation properties (like Ba²⁺ radius) correlate with spectral features. mdpi.comnih.gov |

| Ab Initio Calculations | Characterization of vibrational modes and dielectric properties. | B3LYP functional provides high accuracy in frequency prediction. Isotopic substitution is a key tool for mode assignment. usfq.edu.ecresearchgate.net |

| Molecular Dynamics (MD) | Simulation of structural dynamics, phase transitions, and thermodynamic properties. | Predicts high-temperature phase transitions and thermal expansion of BaCO₃. researchgate.net Can be adapted to model isotopic effects on dynamic properties. |

Modeling of Isotopic Fractionation in Chemical and Physical Processes

Isotopic fractionation is the partitioning of isotopes, such as ¹³C and ¹²C, between different substances or phases during physical or chemical processes. radiocarbon.com Theoretical models are essential for understanding and predicting the extent of this fractionation, which is often expressed using the delta notation (δ¹³C). psu.edu

During the precipitation of carbonate minerals, kinetic and equilibrium isotope effects occur. A theoretical model has been derived to calculate isotopic fractionation as a function of variations in dissolved carbonate species during CO₂ degassing and calcite precipitation. researchgate.net This model shows that the enrichment of ¹³C in the solid carbonate phase decreases as the rate of precipitation increases. researchgate.net This kinetic isotope effect is attributed to the differing reaction rates of the isotopic species.

Similarly, kinetic fractionation has been observed during the dissolution of carbonates, where Ca¹²CO₃ is found to dissolve preferentially, leading to an initial solution that is isotopically lighter (lower δ¹³C) than the bulk carbonate solid. researchgate.net

These models can be applied to the barium carbonate system. For instance, during the precipitation of Carbonate-13C (barium), the ¹³C isotope would be partitioned between the aqueous solution and the solid Ba¹³CO₃ precipitate. The degree of fractionation would depend on factors like temperature, pH, and precipitation rate. researchgate.net Models based on Rayleigh-type closed system effects can be used to describe changes in the isotopic composition of the solution as the mineral precipitates. researchgate.net

| Process | Modeling Approach | Predicted Outcome for Carbonate-¹³C (barium) |

| Precipitation | Kinetic and equilibrium models based on dissolved carbonate speciation. | The ¹³C enrichment in solid BaCO₃ is rate-dependent; slower precipitation leads to fractionation closer to equilibrium values. researchgate.net Lighter isotopes are generally enriched in the solid compared to dissolved cations. researchgate.net |

| Dissolution | Kinetic models of hydrolysis and dissolution. | Initial stages of dissolution may preferentially release ¹²C into the solution, leaving the remaining solid slightly enriched in ¹³C. researchgate.net |

| Solid-State Diffusion | Models based on Fick's second law of diffusion. | Over geological timescales, ¹³C can diffuse into existing ¹²C-carbonate lattices, a process that can be modeled to understand long-term isotopic exchange. osti.gov |

Kinetic and Thermodynamic Modeling of Carbonate-13C Reactions

Kinetic and thermodynamic modeling helps to quantify the rates and feasibility of reactions involving Carbonate-13C (barium).

Thermodynamic Modeling: Thermodynamic data are critical inputs for geochemical models that simulate reactions related to CO₂ sequestration and mineral stability. pnnl.gov The thermal decomposition of barium carbonate is a key reaction that has been studied thermodynamically. The equilibrium reaction is:

BaCO₃(s) ⇌ BaO(s) + CO₂(g)

Kinetic Modeling: Kinetic analysis is used to determine parameters like activation energy and the reaction model for processes such as decomposition or carbonation. semanticscholar.org For the vacuum decomposition of a barium carbonate single crystal, the apparent activation enthalpy was found to be 225.9 kJ mol⁻¹, which is lower than the equilibrium enthalpy. rsc.org This difference suggests that the rate-limiting step could be a surface process or condensed-phase diffusion. rsc.org

More generalized kinetic models, such as the Shrinking Core Model (SCM), grain models, and nucleation models, are widely applied to solid-gas reactions in carbonate systems, like those in carbonate looping for carbon capture. mdpi.com These models describe how the reaction proceeds within a solid particle over time. For example, the SCM describes a reaction front moving from the outside of a non-porous spherical particle to its center. mdpi.com While often applied to the CaO/CaCO₃ system, these models are fundamentally applicable to the BaO/BaCO₃ system as well, including reactions involving Carbonate-13C (barium).

| Reaction Type | Model | Key Parameters | Relevance to Carbonate-¹³C (barium) |

| Thermal Decomposition | Torsion–effusion and torsion–Langmuir techniques. | Activation Enthalpy (225.9 kJ mol⁻¹), Equilibrium Enthalpy (252.1 kJ mol⁻¹). rsc.org | Quantifies the energy barrier and overall energy change for the decomposition of BaCO₃. The ¹³C isotope acts as a stable tracer. |

| Carbonation (Gas-Solid) | Shrinking Core Model, Grain Models, Nucleation Models. mdpi.com | Reaction rate constants, diffusion coefficients, conversion vs. time relationships. mdpi.com | Describes the kinetics of BaO reacting with ¹³CO₂ to form Ba¹³CO₃, crucial for applications like carbon capture. |

Computational Design of Carbonate-Based Materials

Computational methods are increasingly used not just to study existing materials but also to design new ones with specific, desired properties. While the direct "design" of Carbonate-13C (barium) is not a common goal, computational tools are used to design materials based on carbonates, where ¹³C labeling could be used for analysis or to subtly tune properties.

In the context of CO₂ sequestration, geochemical modeling is used to assess the long-term stability and capacity of different mineral formations for carbonate mineralization. pnnl.gov Computational screening can identify promising host rocks and conditions for converting CO₂ into stable carbonates. In such systems, ¹³C can be used as a tracer to track the sequestration process, and computational models can simulate the transport and reaction of ¹³CO₂ within the geological formation.

Furthermore, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing carbonate minerals. nih.govwpmucdn.com DFT is used to predict ¹³C NMR chemical shifts, which aids in the interpretation of experimental spectra for identifying different carbonate phases in a mixture. nih.govmdpi.com This synergy between computational prediction and experimental characterization is a key aspect of materials design, allowing for the precise identification of desired products in complex reaction systems.

Future Research Trajectories and Emerging Applications of Carbonate 13c Barium

Integration with Multi-Element Stable Isotope Tracing Strategies

A significant future direction lies in the integration of Carbonate-13C (barium) into multi-element stable isotope tracing studies. While carbon isotope analysis provides critical data on carbon cycling and metabolic pathways, combining it with the analysis of other elemental isotopes, such as barium (Ba), nitrogen (N), and sulfur (S), can offer a more holistic and constrained understanding of complex systems. jst.go.jpmdpi.com

Research on paleo-climatic events has demonstrated the power of coupling barium stable isotopes (δ¹³⁸/¹³⁴Ba) with carbon isotopes (δ¹³C) to trace changes in ocean productivity and the global carbon cycle. jst.go.jp Future studies using Carbonate-13C (barium) could apply this principle to modern environmental systems. For instance, by intentionally introducing this dual-labeled tracer, researchers could simultaneously track the fate of the carbonate ion and the barium cation. This approach could be invaluable in studies of biomineralization, oceanic carbon sequestration, and the environmental pathways of contaminants.

Recent studies have highlighted the benefits of combining multiple isotopes to determine the geographic origin of food products, suggesting that pairing isotopes like ¹³C and ¹⁵N with others can enhance the reliability of provenance tracking. mdpi.com The deliberate use of Carbonate-13C (barium) could serve as a powerful tool in controlled experiments to validate and refine these multi-isotope models for ecological and agricultural research.

Table 1: Potential Applications of Multi-Element Isotope Tracing with Carbonate-13C (barium)

| Research Area | Combined Isotopes | Potential Insights |

| Oceanography | ¹³C, Ba, ¹⁸O | Tracing ocean circulation, carbon export, and the impact of ocean acidification on calcifying organisms. |

| Environmental Science | ¹³C, Ba, ³⁴S | Elucidating the mechanisms of pollutant remediation, such as sulfate (B86663) removal from industrial wastewater. chemondis.comresearchgate.net |

| Ecology & Agriculture | ¹³C, Ba, ¹⁵N | Tracking nutrient cycling, food web dynamics, and verifying the geographic origin of products. mdpi.com |

| Geochemistry | ¹³C, Ba | Studying weathering processes, carbonate precipitation kinetics, and the formation of mineral deposits. acs.org |

Advances in In Situ and Real-Time Carbon-13 Monitoring Techniques

The development of analytical techniques capable of in situ and real-time monitoring represents a major leap forward for stable isotope research. Traditional methods for ¹³C analysis in carbonates often involve sample collection, chemical preparation (e.g., acid digestion), and subsequent analysis by isotope ratio mass spectrometry (IRMS), which precludes real-time observation. colostate.edu

Emerging technologies are set to change this paradigm. For example, Fourier Transform Infrared (FTIR) spectroscopy is being developed for in-situ measurements of ¹³C/¹²C isotope ratios in carbonates. labrulez.com This method allows for rapid, non-destructive analysis and can be deployed in the field, offering the potential to monitor dynamic processes as they occur. labrulez.com Another significant advancement is the use of continuous flow isotope ratio mass spectrometry (CF-IRMS), which streamlines the analytical process by directly coupling a sample preparation unit (like an elemental analyzer) to the mass spectrometer. colostate.eduusgs.gov This reduces sample handling and allows for a much higher sample throughput compared to traditional dual-inlet systems. colostate.eduiaea.org

Future research will likely focus on refining these techniques for use with Carbonate-13C (barium). The ability to monitor the ¹³CO₂ evolved from labeled barium carbonate in real-time could provide unprecedented insights into reaction kinetics, such as the rate of CO₂ capture in sustainable chemistry applications or the dissolution of carbonates in environmental remediation scenarios.

Table 2: Comparison of ¹³C Carbonate Analysis Techniques

| Feature | Traditional Dual-Inlet IRMS | Continuous Flow (CF-IRMS) | In Situ FTIR Spectroscopy |

| Sample Preparation | Offline acid digestion, cryogenic purification colostate.edu | Online thermal decomposition or acidification colostate.edu | Minimal to none labrulez.com |

| Analysis Time | Slower, batch-processing | Faster, automated colostate.edu | Real-time / Near real-time labrulez.com |

| Field Deployability | Laboratory-based | Laboratory-based | Potentially field-deployable labrulez.com |

| Primary Application | High-precision measurements | High-throughput analysis colostate.edunih.gov | In situ monitoring of dynamic processes labrulez.com |

Exploration of Novel Research Niches in Environmental Remediation and Sustainable Chemistry

Carbonate-13C (barium) is a valuable tool for exploring innovative solutions in environmental science. While unlabeled barium carbonate is already used in environmental applications, such as the treatment of acid mine drainage by precipitating sulfate as highly insoluble barium sulfate, the use of the ¹³C-labeled variant can provide crucial mechanistic information. chemondis.comresearchgate.net By tracing the ¹³C isotope, researchers can precisely follow the dissolution of the carbonate and the subsequent reactions, optimizing the efficiency of remediation systems and understanding the long-term fate of the sequestered contaminants.

In the realm of sustainable chemistry, a promising research area is the capture and conversion of CO₂ into valuable products. Recent studies have demonstrated a method to transform CO₂ into barium carbonate nanoparticles in a single step using amino acids. acs.org Employing ¹³CO₂ and unlabeled barium hydroxide (B78521) in these experiments would allow researchers to use Carbonate-13C (barium) as the product marker. This enables precise tracking of the conversion efficiency and pathway of the captured carbon, paving the way for carbon-negative manufacturing processes. The stability of barium carbonate also makes it an excellent candidate as a catalyst support material for various chemical reactions. acs.org

Table 3: Emerging Research Niches for Carbonate-13C (Barium)

| Niche Area | Research Goal | Role of Carbonate-13C (barium) |

| Environmental Remediation | Optimize sulfate removal from acid mine drainage. researchgate.net | Trace the reaction kinetics and fate of the carbonate reactant. |

| Carbon Capture & Utilization | Elucidate mechanisms of CO₂ conversion to nanoparticles. acs.org | Act as a tracer to quantify carbon fixation rates and pathways. |

| Sustainable Chemistry | Develop novel catalytic systems. | Serve as a labeled precursor to study catalyst formation and performance. |

| Materials Science | Investigate the formation of advanced materials like barium titanate. researchgate.net | Trace carbon pathways in precursor reactions to avoid unwanted carbonate formation. researchgate.net |

Development of High-Throughput Methodologies for Carbonate-13C (Barium) Research

The increasing complexity of scientific questions in systems biology, environmental science, and metabolic engineering necessitates the analysis of large numbers of samples. nih.gov Consequently, a key future research trajectory is the development of high-throughput methodologies for analyzing samples containing Carbonate-13C (barium).

¹³C-based metabolic flux analysis (¹³C-MFA), for example, is a powerful technique for quantifying intracellular reaction rates, but it can be labor-intensive. nih.gov The development of miniaturized and automated protocols for cultivation, sample preparation, and analysis is making it possible to perform dozens of flux analyses in a fraction of the time previously required. nih.gov As Carbonate-13C (barium) is a precursor for synthesizing other ¹³C-labeled compounds used in these studies, advancements in high-throughput analysis will directly impact its research utility.

Techniques like CF-IRMS are inherently more suited to high-throughput applications than older methods. colostate.edu Coupling automated sample preparation systems, such as those that can perform acid digestion or thermal decomposition on samples in 96-well plates, with a CF-IRMS system would dramatically increase the pace of research. Future developments may include the integration of laser-based spectroscopy techniques for even faster, direct analysis of solid or dissolved carbonate samples, further expanding the scope and scale of studies that can be undertaken with Carbonate-13C (barium).

Q & A

Q. What are the standard methods for synthesizing Carbonate-13C (barium), and how do isotopic purity requirements influence experimental design?

Carbonate-13C (barium) is typically synthesized by reacting barium hydroxide or chloride with isotopically labeled carbon dioxide (13CO₂) under controlled conditions. Isotopic purity (>99%) is critical for minimizing background noise in tracer studies. Experimental design must include rigorous purification steps (e.g., recrystallization) and validation via mass spectrometry to confirm isotopic enrichment .

Q. How should researchers handle and store Carbonate-13C (barium) to ensure stability and prevent contamination?

The compound is hygroscopic and reacts with atmospheric CO₂. Storage in desiccators under inert gas (e.g., argon) is recommended. Use sealed containers labeled with isotopic information, and avoid exposure to acidic conditions to prevent decomposition into 13CO₂. Safety protocols (e.g., GHS07 guidelines) must address barium toxicity, including PPE and waste disposal procedures .

Q. What analytical techniques are most suitable for quantifying Carbonate-13C (barium) in complex matrices?

Gravimetric analysis via acid digestion and precipitation is a classical method. For isotopic verification, isotope-ratio mass spectrometry (IRMS) or nuclear magnetic resonance (NMR) is essential. Calibration curves using certified standards and statistical validation (e.g., linear regression) are required to ensure accuracy .

Q. How can researchers validate the isotopic integrity of Carbonate-13C (barium) during long-term experiments?

Regular quality checks using IRMS or Raman spectroscopy are advised. Compare results against NIST-traceable standards. Document batch-specific isotopic ratios and monitor for cross-contamination via blank samples .

Advanced Research Questions

Q. What strategies resolve contradictions in isotopic enrichment data when using Carbonate-13C (barium) as a tracer?

Contradictions often arise from inhomogeneous mixing or side reactions (e.g., exchange with unlabeled CO₂). Mitigate by:

Q. How can experimental design optimize the use of Carbonate-13C (barium) in carbon flux studies with minimal material waste?

Microscale synthesis and high-sensitivity detection (e.g., cavity ring-down spectroscopy) reduce sample requirements. Design factorial experiments to test variables (e.g., pH, temperature) and use fractional factorial designs for efficiency. Incorporate recycling protocols for unreacted 13CO₂ .

Q. What advanced statistical methods are appropriate for interpreting isotopic dilution effects in Carbonate-13C (barium) studies?

Bayesian regression or Monte Carlo simulations account for uncertainty in isotopic measurements. Principal component analysis (PCA) can disentangle overlapping signals in multi-tracer systems. Validate models using bootstrapping or cross-validation .

Q. How does Carbonate-13C (barium) integrate into interdisciplinary research (e.g., geochemistry or metabolic studies)?

In geochemistry, it serves as a proxy for paleo-CO₂ levels via carbonate sediment analysis. In metabolism, track 13C incorporation into organic acids using LC-MS. Cross-disciplinary collaboration ensures method adaptation (e.g., adjusting dissolution rates for biological systems) .

Methodological Guidance

Q. Designing a replication study for Carbonate-13C (barium) synthesis: What variables require strict control?

Q. What steps ensure ethical and accurate citation practices when referencing Carbonate-13C (barium) research?

Use primary sources for synthesis protocols and isotopic data. Cross-check patent-free methods (e.g., non-proprietary IRMS setups). Adhere to Creative Commons licensing for open-access methodologies and cite software tools (e.g., Gaussian for DFT calculations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.